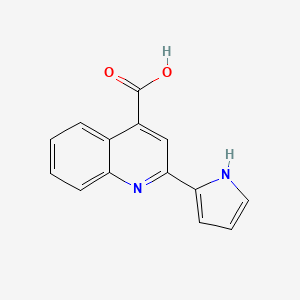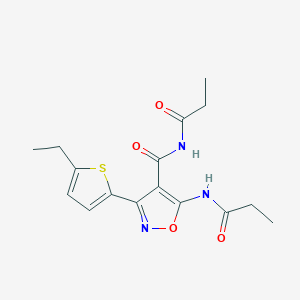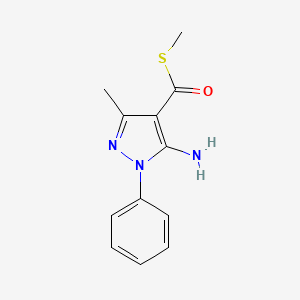![molecular formula C17H20ClF2N3O2S B14943620 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chlorodifluoromethoxyphenyl group and an imidazole-thioacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines to produce imidazole compounds.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions often result in the formation of major products such as oxidized imidazole derivatives, reduced thioacetamide compounds, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core structure and exhibit similar biological activities.
Thioacetamide derivatives: These compounds contain the thioacetamide moiety and are known for their diverse chemical reactivity.
Phenyl derivatives: These compounds feature the phenyl group and are widely used in various chemical and biological applications.
Eigenschaften
Molekularformel |
C17H20ClF2N3O2S |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H20ClF2N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
NJIHZVKFGYGBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)

![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B14943563.png)
![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)

![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943618.png)


![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)
